molecular formula C22H23NO6 B2862310 (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-methoxy-6-oxohexanoic acid CAS No. 2243501-52-0

(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-methoxy-6-oxohexanoic acid

Cat. No.: B2862310
CAS No.: 2243501-52-0
M. Wt: 397.427
InChI Key: ONHAEYHTHOUSIV-CQSZACIVSA-N
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Description

(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-methoxy-6-oxohexanoic acid is a chiral, Fmoc-protected amino acid derivative featuring a methoxy-oxohexanoic acid backbone. The (3R) configuration denotes the stereochemistry at the third carbon, critical for its role in peptide synthesis and medicinal chemistry. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection for the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) while leaving acid-labile groups intact .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methoxy-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-28-21(26)11-10-14(12-20(24)25)23-22(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,27)(H,24,25)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHAEYHTHOUSIV-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Fmoc vs. Boc-Protected Analogs

(3R)-3-(((tert-Butoxy)carbonyl)amino)-6-methoxy-6-oxohexanoic Acid ()
  • Protecting Group : Boc (tert-butoxycarbonyl) instead of Fmoc.
  • Molecular Formula: C${13}$H${21}$NO$_{7}$
  • Molecular Weight : 303.31 g/mol
  • Key Differences :
    • Deprotection : Boc requires acidic conditions (e.g., TFA), whereas Fmoc is base-labile. This makes Fmoc preferable for acid-sensitive substrates .
    • Steric Hindrance : Fmoc’s bulky fluorenyl group may reduce reaction rates in coupling steps compared to Boc.
(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic Acid ()
  • Stereochemistry : (S)-configuration at C2 vs. (3R) in the target compound.
  • Backbone: Shorter chain (hexanoic acid vs. pentanoic acid in some analogs).
  • Applications : Used in asymmetric catalysis and enantioselective synthesis due to its chiral center .

Heterocyclic and Modified Backbone Analogs

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinyl]acetic Acid ()
  • Structure: Incorporates a pyridinone ring instead of a linear hexanoic acid chain.
  • Molecular Formula : C${20}$H${18}$N${2}$O${5}$
  • Molecular Weight : 366.37 g/mol
  • Applications: Likely used in kinase inhibitor design or as a bioisostere in drug development .

Chain-Length and Substituent Variants ()

(R)-3-((Fmoc)amino)-5-methylhexanoic Acid
  • Structure: Shorter carbon chain (hexanoic acid) with a methyl substituent.
  • Molecular Formula: C${22}$H${23}$NO$_{5}$
  • Molecular Weight : 389.42 g/mol
  • Key Differences :
    • Hydrophobicity : Increased lipophilicity due to the methyl group, affecting membrane permeability in drug candidates.

Data Table: Comparative Analysis

Compound Name Protecting Group Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
(3R)-3-(Fmoc-amino)-6-methoxy-6-oxohexanoic acid Fmoc C${23}$H${23}$NO$_{7}$ 433.43 DMF, DMSO SPPS, drug discovery
(3R)-3-(Boc-amino)-6-methoxy-6-oxohexanoic acid () Boc C${13}$H${21}$NO$_{7}$ 303.31 THF, Acetonitrile Acid-stable peptide synthesis
3-{[(Fmoc)amino]-6-methyl-2-oxo-pyridinyl}acetic acid () Fmoc C${20}$H${18}$N${2}$O${5}$ 366.37 DMSO, Methanol Kinase inhibitors, bioisosteres
(R)-3-(Fmoc-amino)-5-methylhexanoic acid () Fmoc C${22}$H${23}$NO$_{5}$ 389.42 Chloroform, DCM Lipophilic peptide design

Research Findings and Practical Considerations

  • Synthetic Utility : Fmoc derivatives dominate SPPS due to orthogonal protection strategies, while Boc analogs are reserved for acid-resistant sequences .
  • Safety Profile : Fmoc-protected compounds (e.g., –7) require stringent handling (gloves, ventilation) due to acute toxicity risks, whereas Boc compounds are generally less hazardous .
  • Metabolic Stability : Analogs like cis-3-(9H-purin-6-ylthio)acrylic acid () highlight how structural modifications (e.g., thioether linkages) influence metabolic pathways and prodrug activation .

Q & A

Basic: What analytical methods are recommended to confirm the purity and structural integrity of this compound?

Methodological Answer:
To verify purity, use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to detect impurities at 265 nm (Fmoc chromophore). Structural confirmation requires NMR spectroscopy :

  • ¹H/¹³C NMR for backbone protons (e.g., methoxy group at δ ~3.6 ppm, Fmoc aromatic protons at δ ~7.2–7.8 ppm).
  • Mass spectrometry (ESI-MS or MALDI-TOF) for accurate molecular weight validation (expected [M+H]⁺ ~494.5 g/mol).
    Reference: Physical characterization methods are inferred from analogous Fmoc-protected compounds in , and 24.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles, and face shield to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (H335 hazard) .
  • Spill Management: Avoid water contact to prevent dispersion; collect spills with inert absorbents and dispose as hazardous waste .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

  • Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis of the Fmoc group .
  • Contradiction Note: Some SDS recommend "cool, well-ventilated areas" without refrigeration . Resolve discrepancies by testing batch stability via HPLC under both conditions .

Advanced: How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Coupling Agents: Use HBTU/HOBt or DIC/Oxyma Pure in DMF to activate the carboxylic acid, minimizing racemization .
  • Steric Hindrance Mitigation: Pre-activate the compound for 5–10 minutes before resin addition. Increase coupling time to 2–4 hours for bulky residues .
  • Solvent Optimization: Add 20% v/v DCM to DMF to improve solubility and resin swelling .

Advanced: How can conflicting data on the compound’s solubility be resolved?

Methodological Answer:

  • Contradiction: Some sources report "insoluble" in water , while others lack solubility data .
  • Resolution: Perform a solubility screen in DMSO, DMF, and acetonitrile/water mixtures. Use sonication (30 min) and centrifuge (14,000 rpm) to isolate soluble fractions. Quantify via UV-Vis at 265 nm .

Advanced: What mechanistic role does the methoxy-oxohexanoate group play in peptide synthesis?

Methodological Answer:

  • Steric Effects: The branched hexanoate chain may hinder coupling to bulky amino acids (e.g., Trp, Tyr), requiring optimized deprotection with 20% piperidine in DMF .
  • Solubility Modulation: The methoxy group enhances solubility in polar aprotic solvents (DMF, NMP), critical for SPPS .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

  • Flash Chromatography: Use silica gel with ethyl acetate/hexane (3:7) to isolate the product. Monitor fractions by TLC (Rf ~0.3) .
  • Recrystallization: Dissolve in warm ethanol (40°C) and cool to −20°C for 12 hours to obtain high-purity crystals .

Advanced: How can low yields in automated peptide synthesis be troubleshooted?

Methodological Answer:

  • Deprotection Efficiency: Verify Fmoc removal with Kaiser Test ; incomplete deprotection requires extended piperidine treatment (2 × 10 min) .
  • Side Reactions: Check for methoxy group hydrolysis under basic conditions (pH >9). Use milder bases (e.g., 0.1 M NaOH) for cleavage .

Advanced: What are the ecological disposal considerations for this compound?

Methodological Answer:

  • Waste Treatment: Incinerate at >850°C with alkaline scrubbers to neutralize NOx and CO byproducts .
  • Environmental Persistence: No biodegradation data is available; avoid aqueous disposal to prevent groundwater contamination .

Basic: How is the Fmoc group selectively removed during synthesis?

Methodological Answer:

  • Reagent: 20–30% piperidine in DMF (2 × 5 min treatments) cleaves the Fmoc group via β-elimination.
  • Monitoring: Track deprotection by UV absorbance at 301 nm (diarylmethane byproduct) .

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